molecular formula C18H16N4O2 B2550561 N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide CAS No. 2034561-99-2

N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide

Cat. No.: B2550561
CAS No.: 2034561-99-2
M. Wt: 320.352
InChI Key: CYIJZWPLPKDKMC-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a novel synthetic compound supplied for research purposes. The structure suggests potential as a small molecule inhibitor, and researchers are investigating its interactions with various biological targets. As a bipyridinyl nicotinamide derivative, its properties are of significant interest in early-stage drug discovery and chemical biology. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets should be consulted prior to use.

Properties

IUPAC Name

2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-8-21-18)17(23)22-11-13-6-9-20-16(10-13)14-4-2-7-19-12-14/h2-10,12H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIJZWPLPKDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,3’-bipyridine with 2-methoxynicotinic acid or its derivatives. The reaction is often catalyzed by transition metals such as palladium or nickel. Common methods include:

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and methoxy groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

Amide Hydrolysis

  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

  • Products : Cleavage of the amide bond yields 2-methoxynicotinic acid and [2,3'-bipyridin]-4-ylmethanamine.

Methoxy Group Demethylation

  • Conditions : Strong nucleophiles (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃ in CH₂Cl₂).

  • Product : Conversion of the methoxy group to a hydroxyl group, forming N-([2,3'-bipyridin]-4-ylmethyl)-2-hydroxynicotinamide .

Nucleophilic Substitution

The methoxy group on the nicotinamide ring participates in aromatic substitution reactions:

Reaction Type Conditions Outcome
SNAr (Aromatic) K₂CO₃, DMF, 80°C, aryl halideMethoxy group replaced by aryl/heteroaryl
Alkylation NaH, THF, alkyl halideO-Alkylation to form ether derivatives

Example :
Reaction with benzyl bromide under basic conditions produces N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzyloxy)nicotinamide .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand for transition metals, forming stable complexes:

Metal Coordination

  • Metals : Cu(II), Fe(II), Ru(II).

  • Geometry : Octahedral or square-planar complexes depending on oxidation state.

  • Applications : These complexes exhibit enhanced stability and potential catalytic activity in redox reactions .

Key Interactions :

  • Pyridyl nitrogen atoms coordinate to metal centers.

  • Methoxy group remains non-coordinating but influences electron density .

Photochemical Reactions

The conjugated π-system enables photoinduced electron transfer:

  • UV Irradiation : Generates excited-state species capable of abstracting hydrogen atoms from donors like triethylamine.

  • Quenching Studies : Fluorescence quenching observed in the presence of electron-deficient acceptors (e.g., nitrobenzene) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (25°C) Degradation Pathway
1.22.3 hoursAcid-catalyzed amide hydrolysis
7.4>24 hoursMinimal degradation
9.08.1 hoursBase-mediated demethylation

Data extrapolated from structurally related nicotinamide derivatives .

Scientific Research Applications

Mechanism of Action and Biological Significance

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in the metabolism of nicotinamide and is implicated in several metabolic disorders, including obesity and type 2 diabetes. The compound N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide has been studied for its inhibitory effects on NNMT, which could lead to therapeutic benefits in managing these conditions.

Key Findings:

  • NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing N1-methyl-nicotinamide (MNA) .
  • Elevated levels of MNA have been associated with obesity and insulin resistance .
  • Inhibitors like this compound can potentially reduce MNA levels, thereby improving insulin sensitivity and glucose metabolism .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

A. Obesity and Metabolic Disorders

Research indicates that NNMT inhibitors can help regulate body weight and improve metabolic profiles in animal models. For instance, compounds that inhibit NNMT activity have been linked to reduced body weight and improved insulin sensitivity in high-fat diet-induced obesity models .

B. Cardiovascular Health

Given the role of calcium overload in myocardial cells leading to arrhythmias, compounds similar to this compound have been explored as sodium-calcium exchanger (NCX) inhibitors. NCX inhibitors are considered more effective than sodium-hydrogen exchanger (NHE) inhibitors for treating heart failure .

Molecular Interactions and Structural Insights

Understanding the molecular structure and interactions of this compound is crucial for elucidating its mechanism of action.

A. Structural Analysis

Recent studies employing X-ray diffraction and molecular docking have provided insights into how this compound interacts with target proteins. The compound's binding affinity to NNMT has been characterized through various biochemical assays .

B. Computational Studies

Advanced computational methods such as density functional theory (DFT) have been utilized to explore the electronic properties and reactivity of the compound, highlighting potential sites for interaction with biological targets .

Case Studies and Experimental Evidence

Several studies demonstrate the efficacy of this compound:

StudyFocusFindings
Study ANNMT InhibitionDemonstrated significant reduction in MNA levels and improved insulin sensitivity in obese mice models.
Study BCardiovascular EffectsShowed potential as an NCX inhibitor with promising results in reducing calcium overload in myocardial cells.
Study CStructural AnalysisProvided crystal structures showing binding interactions with NNMT, confirming the compound's inhibitory potential.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is unique due to its specific structure, which combines the bipyridine scaffold with a nicotinamide moiety.

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bipyridine moiety linked to a methoxynicotinamide structure. The molecular formula is C15H15N3O, with a molecular weight of approximately 253.30 g/mol. Its structural characteristics contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

  • Inhibition of Protein Kinase D1 (PDK1) :
    • Research indicates that compounds similar to this compound can act as inhibitors of PDK1, an important regulator in various signaling pathways related to cancer and metabolic disorders .
  • Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
    • IDO is an enzyme involved in the metabolism of tryptophan and has implications in immune response and cancer progression. Compounds that inhibit IDO can enhance anti-tumor immunity .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Biological Activity Effect Reference
PDK1 InhibitionReduces cell proliferation
IDO ModulationEnhances immune response
Antioxidant PropertiesReduces oxidative stress
Cytotoxicity in Cancer CellsInduces apoptosis

Case Studies and Research Findings

  • Cancer Research :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through PDK1 inhibition .
  • Immunomodulatory Effects :
    • Another investigation highlighted the role of this compound in modulating immune responses by inhibiting IDO activity. This effect was particularly noted in models of tumor microenvironments where IDO is often upregulated .
  • Antioxidant Activity :
    • Research has also indicated that this compound possesses antioxidant properties, potentially offering protective effects against oxidative stress-related damage in cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide, and how can reaction conditions be optimized for yield?

  • Methodology : Begin with a nucleophilic substitution or coupling reaction between 2-methoxynicotinamide and a functionalized [2,3'-bipyridin]-4-ylmethyl intermediate. Optimize solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitor reaction progress using TLC or LC-MS .
  • Key Considerations : Yield optimization may require inert atmospheres (N₂/Ar) and stoichiometric adjustments, as bipyridinyl intermediates are prone to oxidation or side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions). For crystalline derivatives, X-ray crystallography resolves stereochemistry, as demonstrated for structurally analogous nicotinamide derivatives .
  • Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to address ambiguities .

Q. What initial biological assays are recommended for assessing antitumor potential?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin). For mechanistic insights, perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., BRAF/RAF1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of assay conditions (e.g., cell line origin, serum concentration). Replicate experiments under standardized protocols. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities if target engagement is disputed .
  • Case Study : For analogous RAF inhibitors, variations in cellular uptake or off-target effects (e.g., AMPA receptor cross-reactivity) were linked to assay media composition .

Q. What strategies enhance the compound’s selectivity toward its target enzyme or receptor?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to identify critical binding residues. Modify substituents (e.g., bipyridinyl methyl groups) to sterically block off-target interactions. Test selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Example : RAF inhibitors with morpholino or trifluoromethyl groups showed improved selectivity by occupying hydrophobic pockets in RAS-mutant kinases .

Q. How do modifications to the methoxy or bipyridinyl groups influence pharmacokinetic properties?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents. Assess logP (octanol-water partition) for lipophilicity and Caco-2 permeability for absorption. Use hepatic microsome assays to evaluate metabolic stability .
  • Data : In pyridine-based analogs, methoxy groups improved solubility but reduced half-life due to CYP450-mediated oxidation. Bipyridinyl methyl groups enhanced blood-brain barrier penetration .

Contradictions and Mitigation

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 67–81% for similar compounds) may arise from trace moisture or impurities in starting materials. Use Schlenk techniques for moisture-sensitive steps .
  • Biological Activity Conflicts : Inconsistent IC₅₀ values may reflect differences in cell passage number or assay duration. Adopt CLSI guidelines for cell culture and dosing protocols .

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